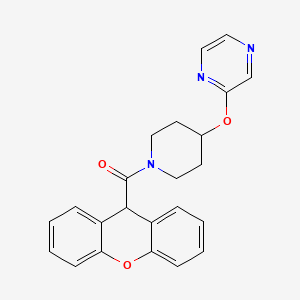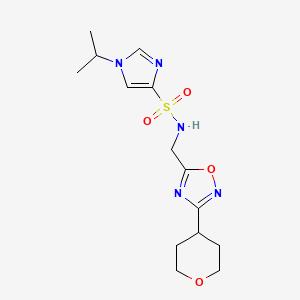![molecular formula C12H11BrN4OS B2566468 N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097910-60-4](/img/structure/B2566468.png)
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant aspect of research on N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its synthesis and evaluation for potential therapeutic applications. Thomas et al. (2016) highlighted the synthesis of 2-azetidinones, including compounds similar to the chemical , exploring their antidepressant and nootropic activities. This study found that certain synthesized compounds exhibited the highest antidepressant activity, emphasizing the 2-azetidinone skeleton's potential as a central nervous system active agent (Thomas et al., 2016).
C-H Arylation and Functionalization
Research into the functionalization of molecules like this compound has also focused on C–H arylation processes. Jain et al. (2016) described a palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, demonstrating the method's efficacy for synthesizing bioactive compounds and therapeutic agents. The study highlights the importance of developing methods for the functionalization of these molecules in drug discovery (Jain et al., 2016).
Antimicrobial and Antioxidant Properties
The exploration of antimicrobial and antioxidant properties forms another research avenue for compounds similar to this compound. El-Mariah et al. (2006) synthesized and evaluated the antimicrobial activity of pyridazine derivatives, indicating the potential of these compounds in developing new antimicrobial agents (El-Mariah et al., 2006). Moreover, Jaishree et al. (2012) investigated novel thiazole derivatives for their in vitro antioxidant properties, highlighting the potential of these compounds in combating oxidative stress (Jaishree et al., 2012).
Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis of molecules akin to this compound is a critical research domain. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivities. This research underscores the significance of asymmetric synthesis techniques in enhancing the pharmacological profile of such compounds (Wang et al., 2008).
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)12(18)17-5-9(6-17)15-11-2-1-3-14-16-11/h1-4,7,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNMXEVPAAAATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566390.png)


![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)

![3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide](/img/structure/B2566401.png)



